molecular formula C23H19N3 B3057206 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine CAS No. 7753-06-2

2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B3057206
CAS No.: 7753-06-2
M. Wt: 337.4 g/mol
InChI Key: TTZLSDJJPLRJHY-UHFFFAOYSA-N
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Description

2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is a high-purity, trisubstituted 1,3,5-triazine derivative supplied for research and development purposes. This compound belongs to a class of nitrogen-containing heterocycles recognized as a privileged scaffold in medicinal chemistry and materials science . The electron-deficient 1,3,5-triazine core is a key structural motif, enabling its function as a building block for bioactive molecules and its participation in π⋅⋅⋅π stacking interactions, which are critical for crystal engineering and the development of functional materials . In research, this triazine derivative serves as a valuable intermediate for constructing more complex chemical architectures. The 1,3,5-triazine ring system is known for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties, making it a focal point for developing new therapeutic agents . Beyond pharmacology, aryl-substituted 1,3,5-triazines like this one are investigated for their utility as chelating ligands in organometallic chemistry, in the preparation of transition-metal catalysts, and as components in liquid crystalline materials . The compound can be synthesized via modern, efficient protocols, such as copper-catalyzed cyclization, which offers advantages in cost-effectiveness and operational simplicity compared to traditional methods . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2,4-bis(4-methylphenyl)-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-16-8-12-19(13-9-16)22-24-21(18-6-4-3-5-7-18)25-23(26-22)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLSDJJPLRJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341855
Record name 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7753-06-2
Record name 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The most efficient route to 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine involves a one-pot multicomponent reaction under microwave irradiation, as demonstrated by Shahari et al.. This method utilizes cyanoguanidine, 4-methylbenzaldehyde, and aniline in a sequential acid-base catalyzed process. The reaction proceeds via two stages:

  • Cyclocondensation : Cyanoguanidine reacts with 4-methylbenzaldehyde and aniline in ethanol under acidic conditions (HCl) to form a dihydrotriazine intermediate.
  • Dehydrogenative aromatization : Addition of NaOH promotes oxidative aromatization, yielding the fully conjugated triazine core.

Microwave irradiation (140°C, 850 W) accelerates both stages, reducing total reaction time to 35 minutes compared to conventional heating.

Optimization Parameters

Key variables influencing yield and purity include:

Parameter Optimal Value Effect on Yield
Solvent Ethanol 71%
Temperature 140°C Maximizes rate
Reaction Time 20 + 15 min Balances completion vs. degradation
Molar Ratio (aldehyde:amine) 3:1 Prevents oligomerization

Substituting ethanol with polar aprotic solvents (e.g., DMSO) reduces yield to 38%, highlighting the importance of protic solvents in stabilizing intermediates.

Stepwise Substitution from Cyanuric Chloride

Sequential Displacement Strategy

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Average Yield Scalability
Microwave-assisted 71% Bench-scale (10 mmol)
Stepwise substitution 68% Industrial (kg-scale)

The microwave method excels in speed but faces challenges in large-scale reactor design. Stepwise substitution offers better process control for cGMP manufacturing.

Byproduct Formation

LC-MS analysis identifies three primary impurities across methods:

  • Monosubstituted triazine (5–12%): From incomplete substitution in stepwise routes.
  • Oxidative dimers (3–7%): Formed during microwave-assisted aromatization.
  • Hydrolyzed intermediates (<2%): Controlled via anhydrous conditions.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 4H, Ar-H), 7.89 (m, 5H, Ph-H), 2.45 (s, 6H, CH₃).
  • IR (KBr): 1598 cm⁻¹ (C=N stretch), 1512 cm⁻¹ (C-C aromatic).

X-ray crystallography (CCDC 424560) confirms the triazine ring adopts a planar geometry with dihedral angles of 21.23° between substituents.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and resistance to degradation make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparison of Triazine Derivatives Based on Substituents

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Applications Reference ID
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine 4-methylphenyl, 4-methylphenyl, phenyl Hypothesized UV absorption, catalysis Inferred
2,4-Bis(4-fluorophenyl)-6-phenyl-1,3,5-triazine 4-fluorophenyl, 4-fluorophenyl, phenyl High thermal stability (synthesis via Suzuki coupling)
2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine 2,4-dimethylphenyl, 2,4-dimethylphenyl, 2-hydroxy-4-methoxyphenyl UV absorber in polymers (λmax ~340 nm)
2,4-Diphenyl-6-(4-boronophenyl)-1,3,5-triazine Phenyl, phenyl, 4-boronate ester Precursor for cross-coupling reactions
6-(3-Methylbenzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine 3-methylbenzofuran, 4-methylphenyl, amine Antimicrobial potential

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine substituents (e.g., in 2,4-bis(4-fluorophenyl)-6-phenyl-1,3,5-triazine) enhance thermal stability and electronic delocalization, making such compounds suitable for high-temperature materials .
  • Biological Activity: Amine-substituted triazines, such as 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, exhibit antileukemic activity, with IC50 values ranging from 0.8–12.5 μM depending on substituents (e.g., 4-fluoro, 4-chloro, or 4-methylphenyl groups) . The target compound’s lack of amine groups may limit its direct biological activity but could enhance stability for material applications.

Biological Activity

Overview

2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is a member of the triazine family, characterized by its unique structure that includes two 4-methylphenyl groups and one phenyl group attached to a triazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine typically involves cyclization reactions using precursors such as cyanuric chloride and amines. The reaction is often conducted under basic conditions to facilitate the formation of the triazine ring. This compound's stability and reactivity make it a valuable intermediate in various chemical applications .

Antimicrobial Properties

Research indicates that 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against multiple cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation .

The biological activity of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is believed to be mediated through interactions with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical pathways such as apoptosis and cell cycle regulation. Ongoing research aims to elucidate these mechanisms further .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of various triazine derivatives, including 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine. The results indicated that this compound significantly reduced cell viability in treated cancer cells compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed that it effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential use as a novel antimicrobial agent .

Comparison with Similar Compounds

To better understand the uniqueness of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine, it can be compared with other triazine derivatives:

Compound Structure Biological Activity
2,4,6-Triphenyl-1,3,5-triazineThree phenyl groupsModerate anticancer activity
2,4-Bis(4-chlorophenyl)-6-phenyl-1,3,5-triazineChlorophenyl groupsHigher toxicity but less selective
2,4-Bis(4-methoxyphenyl)-6-phenyl-1,3,5-triazineMethoxy groupsEnhanced solubility but lower potency

The presence of 4-methylphenyl groups in our compound contributes to its increased hydrophobicity and unique reactivity profile compared to others .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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